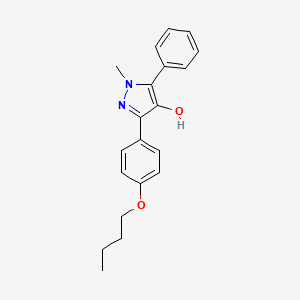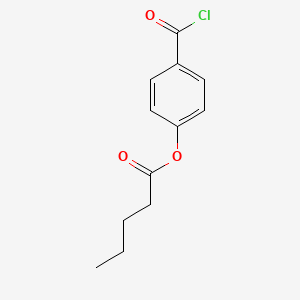
Mercury(1+);methyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(1+);methyl(triphenyl)phosphanium is an organophosphorus compound with the molecular formula C19H18HgP++ It is a complex compound that includes a mercury ion coordinated with a methyl(triphenyl)phosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury(1+);methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a mercury salt. One common method is to react triphenylphosphine with methylmercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity of mercury compounds and the specialized conditions required for their synthesis. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury safely.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(1+);methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organophosphorus compounds .
Aplicaciones Científicas De Investigación
Mercury(1+);methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It has applications in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of mercury(1+);methyl(triphenyl)phosphanium involves its ability to form stable complexes with various substrates. The mercury ion acts as a Lewis acid, accepting electron pairs from donor atoms in the substrate. This interaction can lead to the formation of new chemical bonds and the stabilization of reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a bromide ion instead of a mercury ion.
Methyltriphenylphosphonium Iodide: Similar to the bromide variant, but with an iodide ion.
Triphenylphosphine: A simpler compound that lacks the methyl group and mercury ion.
Uniqueness
Mercury(1+);methyl(triphenyl)phosphanium is unique due to the presence of the mercury ion, which imparts distinct chemical properties. The mercury ion’s ability to form stable complexes with various substrates makes this compound particularly useful in synthetic chemistry and catalysis .
Propiedades
Número CAS |
61113-43-7 |
|---|---|
Fórmula molecular |
C19H18HgP+2 |
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
mercury(1+);methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.Hg/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;/q2*+1 |
Clave InChI |
NFQTWVLGEYUVOX-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)


![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
